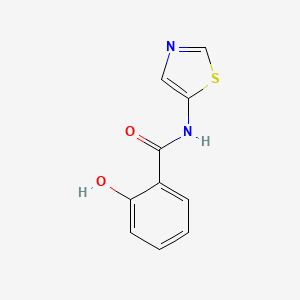

Benzamide, 2-hydroxy-N-5-thiazolyl-

Description

BenchChem offers high-quality Benzamide, 2-hydroxy-N-5-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-hydroxy-N-5-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

123199-77-9 |

|---|---|

Molecular Formula |

C10H8N2O2S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-hydroxy-N-(1,3-thiazol-5-yl)benzamide |

InChI |

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14) |

InChI Key |

QSRXUVONSCUWEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O |

Origin of Product |

United States |

Significance of Benzamide and Thiazole Moieties in Drug Discovery

The benzamide (B126) and thiazole (B1198619) moieties are individually recognized as crucial components in the design of new drugs. ontosight.ai Their combination within a single molecular framework offers a synergistic potential for discovering agents with enhanced efficacy and novel mechanisms of action.

The benzamide group is a common feature in many pharmaceuticals and is known to contribute to a molecule's ability to bind to biological targets like enzymes and receptors. ontosight.ai Amide-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory properties. ijpbs.com Notably, penicillin antibiotics, which are effective against numerous bacterial infections, feature a reactive benzamide linkage. researchgate.net

The thiazole ring, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. fabad.org.trnih.gov It is present in over 18 FDA-approved drugs and is a component of many natural products with therapeutic properties. fabad.org.trmdpi.com Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netfabad.org.tr The versatility of the thiazole scaffold allows for extensive chemical modifications to fine-tune the pharmacological profile of a drug candidate, improving aspects like bioavailability, selectivity, and toxicity. fabad.org.tr

Overview of Benzamide, 2 Hydroxy N 5 Thiazolyl As a Core Structure for Bioactive Agents

As a core structure, Benzamide (B126), 2-hydroxy-N-5-thiazolyl- has been investigated for its potential in several therapeutic areas. The unique combination of the benzamide and thiazole (B1198619) rings contributes to its diverse biological activities, making it a valuable starting point for drug development. smolecule.com Research has highlighted its potential as an antimicrobial, anticancer, and antiviral agent. smolecule.comontosight.ai

Derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines. smolecule.com Furthermore, studies have indicated that the compound can inhibit viral cytopathogenicity with a high degree of selectivity. smolecule.com The biological activity of this scaffold is also being explored in agricultural chemistry for the development of new agrochemicals to control plant pathogens. smolecule.com

Biological Activities of Benzamide, 2-hydroxy-N-5-thiazolyl- Based Scaffolds

| Biological Activity | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | Infectious Diseases | Derivatives have been studied for their efficacy against various microorganisms. | ontosight.ai |

| Anticancer | Oncology | Some derivatives exhibit cytotoxic effects on cancer cells. | smolecule.com |

| Antiviral | Infectious Diseases | Inhibits viral cytopathogenicity with high selectivity. | smolecule.com |

| Neuroprotective | Neurology | Some related compounds show promise in treating neurodegenerative diseases. | ontosight.ai |

Historical Context and Evolution of Research on Benzamide, 2 Hydroxy N 5 Thiazolyl Analogs

General Synthetic Approaches to Substituted 2-hydroxybenzamides

The synthesis of 2-hydroxybenzamide derivatives often requires careful strategy to manage the reactive phenolic hydroxyl group. A common issue during the amidation of 2-hydroxybenzoic acid is the potential for side reactions, such as polymerization, when the carboxyl group is activated. google.com

To circumvent these challenges, a frequently employed strategy involves the protection of the 2-hydroxy group. google.com Alkyl groups are commonly used as protecting groups. The synthesis proceeds by first protecting the hydroxyl function of 2-hydroxybenzoic acid, followed by activation of the carboxylic acid (e.g., conversion to an acyl chloride) and reaction with the desired amine. A final deprotection step then yields the target 2-hydroxybenzamide. google.com

However, direct condensation methods are also utilized. For instance, 2-hydroxybenzoic acid can be reacted directly with an appropriate amine, such as 2-amino-4-alkoxycarbonyl-1,3-thiazole, using a condensing agent. google.com The choice of solvent and reaction conditions is critical to optimize the yield and purity of the final product. For some syntheses, high-temperature fusion of reactants, such as heating salicylamide (B354443) with salicyloyl chloride at 170°C, has been reported to form related oxazinone intermediates which can then be converted to benzamide derivatives. google.com

Synthetic Routes to 5-(1,3-thiazol-5-yl)-2-hydroxybenzamide Derivatives

A primary and effective route for synthesizing 5-(1,3-thiazol-5-yl)-2-hydroxybenzamide derivatives is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group. farmaciajournal.com In this context, the key starting material is 5-(bromoacetyl)salicylamide (B144633), an α-haloketone derived from salicylamide. nih.govresearchgate.netguidechem.com

The synthesis of the precursor, 5-(bromoacetyl)salicylamide, can be achieved via a Friedel-Crafts reaction between salicylamide and bromoacetyl chloride, although this method can suffer from low yields. guidechem.com An alternative and more common process involves the acetylation of salicylamide to form 5-acetylsalicylamide, which is then brominated to give the desired α-haloketone intermediate. guidechem.com

The core of the thiazole ring formation lies in the reaction of 5-(bromoacetyl)salicylamide with various thio-compounds in a suitable solvent, typically absolute ethanol (B145695). nih.govresearchgate.netijcpa.inheteroletters.org This reaction is versatile, allowing for the introduction of different substituents onto the 2-position of the thiazole ring based on the choice of the thio-compound. Commonly used thio-compounds include thiourea (B124793), thioformamide (B92385), thioalkylamides, and substituted thioureas. nih.govresearchgate.netijcpa.inheteroletters.org

A specific and important application of the Hantzsch synthesis in this context is the preparation of 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide. This is achieved by reacting 5-(bromoacetyl)salicylamide with thiourea in absolute ethanol. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole (B372263) ring.

To synthesize derivatives with an alkyl group at the 2-position of the thiazole ring, thioalkylamides (e.g., thioacetamide) are used as the thio-compound. The reaction of 5-(bromoacetyl)salicylamide with a thioalkylamide, such as thioacetamide (B46855), in ethanol leads to the formation of the corresponding 5-(2-alkyl-1,3-thiazol-5-yl)-2-hydroxybenzamide. nih.govresearchgate.net For example, using thioacetamide yields 2-hydroxy-5-(2-methylthiazol-4-yl)benzamide. farmaciajournal.com

Introducing aryl substituents on the 2-amino group of the thiazole ring is accomplished by using N-substituted arylthioureas in the Hantzsch reaction. nih.govresearchgate.netijcpa.in Reacting 5-(bromoacetyl)salicylamide with various N-substituted arylthioureas in absolute ethanol yields a series of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govijcpa.inheteroletters.org This approach allows for significant structural diversity, which is valuable for structure-activity relationship studies in drug discovery.

Derivatization Strategies of the Benzamide, 2-hydroxy-N-5-thiazolyl- Scaffold

Once the core 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide scaffold is synthesized, further derivatization can be performed to modify its properties. A primary strategy reported in the literature is the alkylation of the phenolic hydroxyl group. nih.govresearchgate.netijpsdronline.com

The 2-hydroxybenzamide derivatives can be converted to their corresponding 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides. nih.govresearchgate.netijpsdronline.com This is typically achieved by reacting the parent phenol (B47542) with n-alkylbromides in the presence of a base, such as potassium carbonate, in a solvent like anhydrous acetone. farmaciajournal.comnih.gov This O-alkylation modifies the hydrogen-bonding capability and lipophilicity of the molecule.

Further derivatization can be envisioned at other sites. For instance, if a 2-aminothiazole derivative has been synthesized, the primary amino group offers a handle for further reactions such as acylation or alkylation, allowing for the introduction of a wide variety of functional groups.

Compound Information

Conversion to 2-alkoxy Derivatives (e.g., 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides)

A common strategy to modify the core 2-hydroxybenzamide structure involves the alkylation of the phenolic hydroxyl group to furnish 2-alkoxy derivatives. This transformation is typically achieved by reacting the parent 2-hydroxybenzamide with an appropriate alkyl halide, such as n-alkyl bromides, in the presence of a base. nih.govresearchgate.net This reaction is often a subsequent step after the initial formation of the thiazole ring.

The synthesis of the precursor, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides, is generally accomplished by the reaction of 5-(bromoacetyl)salicylamide with various thioamides or thioureas. nih.govresearchgate.netresearchgate.net For instance, reacting 5-(bromoacetyl)salicylamide with thiourea, thioformamide, or N-substituted thioureas in absolute ethanol leads to the formation of the corresponding 2-amino-, 2-unsubstituted-, or 2-(N-substituted amino)-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govresearchgate.netresearchgate.net These intermediates can then be subjected to O-alkylation to yield the final 2-alkoxybenzamide derivatives. nih.govresearchgate.net

Introduction of N-Substituted Aryl Moieties

The introduction of N-substituted aryl moieties onto the thiazole ring of 2-hydroxy-N-5-thiazolyl-benzamide derivatives significantly expands the chemical space and allows for the fine-tuning of biological activity. A primary method for achieving this involves the reaction of 5-(bromoacetyl)salicylamide with N-substituted arylthioureas. nih.govijsrst.comheteroletters.org This reaction, typically carried out in ethanol, directly furnishes 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxybenzamides. nih.govheteroletters.org The resulting products can be further modified, for example, by alkylation of the 2-hydroxy group to create 2-alkoxy derivatives. nih.govheteroletters.org

Synthesis of Spiro[indoline-3,2'-thiazolidin]-3'-yl)benzamide Derivatives

A distinct class of derivatives involves the creation of a spirocyclic system incorporating an indoline (B122111) and a thiazolidine (B150603) ring. The synthesis of 2-hydroxy-N-(2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)benzamide derivatives is achieved through the cyclization of isatin (B1672199) hydrazones with thioglycolic acid. ijpbs.comscholarsresearchlibrary.comresearchgate.net This reaction creates the spiro-thiazolidinone core. The isatin hydrazone precursors are themselves synthesized from the condensation of isatins with hydrazides. researchgate.net

Another approach to spiro[indoline-3,2'-thiazolidine] derivatives involves a one-pot, three-component reaction. For instance, 5-methylindoline-2,3-dione can be reacted with mercaptoacetic acid and an appropriate amino acid, such as 4-(aminomethyl)benzoic acid or 4-aminobutanoic acid, to yield the desired spiro compounds. nih.gov Further modifications can be made, for example, by N-alkylation of the indoline nitrogen followed by reaction with L-cysteine ethyl ester and subsequent acylation. nih.gov

New Routes involving Benzoyl Isothiocyanate for Benzamide-Based Heterocycles

Benzoyl isothiocyanate serves as a versatile building block for the synthesis of various benzamide-based heterocycles. nih.govnih.govacs.orgresearchgate.netresearchgate.net One notable application is in the preparation of benzamide-based 5-aminopyrazoles. This is achieved by reacting benzoyl isothiocyanate with malononitrile (B47326) in the presence of potassium hydroxide (B78521) in ethanol to form a stable potassium 2-cyano-ethylene-1-thiolate salt. nih.govnih.govacs.orgresearchgate.net This intermediate is then alkylated with an alkyl halide and subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govnih.govacs.orgresearchgate.net These pyrazole (B372694) derivatives can be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govnih.govtriazines. nih.govnih.govacs.orgresearchgate.net

Interestingly, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate (B8463686) under similar conditions, followed by alkylation and reaction with hydrazine, leads to the formation of a different heterocyclic system, 3-ethoxy-5-phenyl-1H-1,2,4-triazole, highlighting the substrate-dependent nature of these reactions. nih.govnih.govacs.orgresearchgate.net

Preparation of N-(benzyl carbamothioyl)-2-hydroxy-substituted Benzamides

The synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides can be accomplished through the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine (B48309) in the presence of sodium bicarbonate. nih.govnih.govresearchgate.netresearchgate.net These N-(benzyl carbamothioyl)-2-hydroxybenzamides can then be cyclized by refluxing in acetic acid to furnish the corresponding 2-benzylamino-1,3-benzoxazines. nih.gov

Synthesis of Benzimidazole-Thiazole Derivatives

Hybrid molecules incorporating both benzimidazole (B57391) and thiazole moieties are of significant interest. A general method for their synthesis involves a multi-step sequence. Initially, benzimidazole-2-thiol is reacted with a substituted phenacyl bromide to form an intermediate. nih.gov This intermediate is then subjected to a one-pot reaction with thiosemicarbazide (B42300) and a different substituted phenacyl bromide in the presence of a base like diethylamine (B46881) to afford the final benzimidazole-based thiazole derivatives. nih.gov

Another route involves the reaction of 4-(1H-benzimidazol-1-yl)benzaldehyde with hydrazine carbothioamide, followed by reaction with appropriate 2-bromoacetophenones to yield the target benzimidazole-thiazole derivatives. medcraveonline.com

Azo-Thiazole Derivatives

The synthesis of azo-thiazole derivatives often involves the diazotization of an amino-thiazole compound, followed by a coupling reaction with a suitable aromatic partner. rsc.orgjournalijar.com For example, 2-aminothiazole can be diazotized and coupled with various aromatic amines and phenols to produce a range of azo dyes. journalijar.com In a more specific example, a series of novel azo-thiazole derivatives containing a thiazole moiety were synthesized and characterized. rsc.org

The starting materials for these syntheses can be varied. For instance, 2-amino-4-phenylthiazole, obtained from the reaction of acetophenone (B1666503) and thiourea, can be coupled with diazonium salts. journalijar.com Similarly, 2-amino-5-(4-acetylphenylazo)-thiazole can be synthesized and further modified through reactions at the amino group or the acetyl group. mdpi.com

Thiazolyl-Pyrazoline Hybrid Compounds

The synthesis of hybrid molecules incorporating both thiazole and pyrazoline rings represents a significant area of research, aiming to leverage the biological potential of both pharmacophores into a single molecular entity. nih.gov These hybrid compounds are typically synthesized by combining a thiazole precursor with a pyrazoline derivative. acs.org

One common synthetic route involves the reaction of substituted 3,5-diaryl-1-thiocarbamoyl-2-pyrazolines with phenacyl bromides in ethanol. acs.orgnih.gov This method provides a straightforward way to couple the two heterocyclic systems. Another approach is a one-pot, three-component cyclo-condensation reaction involving various chalcones, thiosemicarbazide, and phenacyl bromide. researchgate.net This multicomponent strategy is noted for its efficiency, mild reaction conditions, and simple work-up procedures. researchgate.net

More complex hybrid structures, such as isatin-thiazolyl-pyrazoline hybrids, have also been developed. The synthesis of these compounds can involve a Knoevenagel condensation between an active methylene (B1212753) group in a pyrazolin-1-ylthiazol-4(5H)-one derivative and an isatin derivative. This reaction is typically carried out under dehydrating conditions, for example, by refluxing in glacial acetic acid. nih.gov The development of these hybrid molecules is driven by their potential as antimicrobial agents against multidrug-resistant pathogens. nih.gov

The following table summarizes a general synthetic approach for thiazolyl-pyrazoline derivatives.

Table 1: Synthesis of Thiazolyl-Pyrazoline Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 3,5-Diaryl-1-thiocarbamoyl-2-pyrazolines, Phenacyl bromides | Ethanol, Reflux | 1-(4-Arylthiazol-2-yl)-3,5-diaryl-2-pyrazolines | nih.gov |

| Chalcones, Thiosemicarbazide, Phenacyl bromide | One-pot, Cyclo-condensation | 2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | researchgate.net |

| Pyrazolin-1-ylthiazol-4(5H)-one derivatives, Isatin derivatives | Glacial acetic acid, Reflux | Isatin-thiazolyl-pyrazoline hybrids | nih.gov |

| Pyrazoline N-thioamide derivatives, Phenacyl bromide | Ethanol, Reflux (2h) | Thiazolyl-pyrazoline conjugates | acs.org |

Benzodioxane-Benzamide Linker Functionalization

The functionalization of the linker between benzodioxane and benzamide moieties has been explored, particularly in the development of inhibitors for the bacterial cell division protein FtsZ. nih.govbohrium.com A key synthetic strategy for creating these molecules is the O-alkylation of a hydroxybenzamide, such as 2,6-difluoro-3-hydroxybenzamide, with various functionalized benzodioxane derivatives. nih.govbohrium.com

The synthesis often begins with a commercially available starting material like D-Mannitol diacetonide to introduce chirality. nih.gov The process can involve several steps, including oxidative cleavage, reduction, mesylation, and substitution reactions to build the desired linker and attach the benzodioxane and benzamide components. For instance, a hydroxyl group on a precursor can be converted to a good leaving group, such as a mesylate, to facilitate nucleophilic substitution by the hydroxybenzamide. nih.gov The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

This modular approach allows for the synthesis of a variety of derivatives with different substitutions on the linker, enabling the study of structure-activity relationships. nih.gov The modification of the linker, including the introduction of stereogenic centers, has been shown to influence the antimicrobial activity of these compounds. nih.gov

Table 2: General Synthesis of Benzodioxane-Benzamide Derivatives

| Reactant 1 | Reactant 2 | Reagents and Solvents | Key Reaction Type | Reference |

| 2,6-Difluoro-3-hydroxybenzamide | Mesylated benzodioxane derivative | K₂CO₃, DMF, 80 °C | O-alkylation (Williamson ether synthesis) | nih.gov |

| Benzene-1,2-dithiol | Ethyl 2,3-dibromopropionate | TEA, DMF | Cyclization to form benzodioxane analogue precursor | farmaciajournal.com |

| Aldehyde-functionalized benzodioxane precursor | - | NaBH₄, MeOH, 0 °C | Reduction of aldehyde to alcohol | nih.gov |

| Alcohol-functionalized benzodioxane precursor | - | Methanesulfonyl chloride (MsCl), TEA, DCM, RT | Mesylation of alcohol | nih.gov |

Synthesis of Thiazole-Chalcone Hybrid Compounds

Thiazole-chalcone hybrids are a significant class of compounds synthesized by combining the structural features of thiazoles and chalcones. A primary method for their synthesis is the Claisen-Schmidt condensation reaction. nih.govresearchgate.net This reaction typically involves the base-catalyzed condensation of a thiazole derivative containing a methyl ketone with various substituted aromatic or heteroaromatic aldehydes. researchgate.netresearcher.life

Alternatively, the synthesis can proceed by condensing a thiazole-5-carboxaldehyde (B92649) derivative with a substituted aromatic ketone. For example, 2,4-dichlorothiazole-5-carboxaldehyde can be reacted with different substituted aromatic ketones in a mixture of glacial acetic acid and hydrochloric acid under reflux to yield the target chalcone (B49325) hybrids. mdpi.com

A multi-step synthesis to obtain the necessary precursors is also common. For instance, a thiazole-carbaldehyde can be synthesized from a benzamide starting material in several steps, including the formation of a thiazole-carboxylate, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde. researchgate.net This aldehyde can then undergo a Claisen-Schmidt condensation. researchgate.net The choice of synthetic route allows for the introduction of a wide variety of substituents on both the thiazole and the chalcone moieties, facilitating the exploration of their structure-activity relationships. researcher.lifemdpi.com

Table 3: Synthesis of Thiazole-Chalcone Hybrids

| Thiazole Precursor | Ketone/Aldehyde Precursor | Reagents/Conditions | Product Type | Reference |

| N-(5-acetyl-4-methylthiazol-2-yl) substituted benzamides | Aromatic/heteroaromatic aldehydes | Ethanol, 2.5 N NaOH | Chalcone-thiazole hybrids | researcher.life |

| 2,4-Dichlorothiazole-5-carboxaldehyde | Substituted aromatic ketones | Glacial acetic acid, HCl, Reflux (4-6h) | (E)-3-(2,4-dichlorothiazol-5-yl)-1-arylprop-2-en-1-ones | mdpi.com |

| 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone | Substituted pyrazole aldehyde | 10% NaOH, Ethanol, Reflux | Thiazole-pyrazole integrated chalcones | researchgate.net |

| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Various aromatic aldehydes | - | Novel thiazole-based chalcones | nih.gov |

Preparation of N-(thiazol-2-yl)-benzamide Analogs via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, which can be applied to the synthesis of N-(thiazol-2-yl)-benzamide analogs. mdpi.comnih.gov This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea derivative. nih.govresearchgate.net

A highly relevant application of this method is the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides. This is achieved by reacting 5-(bromoacetyl) salicylamide, the α-haloketone component, with various thioureas or thioamides (such as thioformamide or thioalkylamides) in absolute ethanol. researchgate.netnih.gov This reaction directly installs the desired 2-hydroxybenzamide moiety onto the thiazole ring at the 5-position.

Similarly, N-[2-(substituted)-4-hydroxy-1,3-thiazol-5-yl]benzamides can be prepared via a catalyst-free Hantzsch cyclization. nih.govmdpi.com In this approach, an ethyl 2-benzamido-2-chloroacetate (an α-chloroglycinate) is reacted with a thioamide. nih.govmdpi.com This methodology yields polysubstituted 5-acylamino-1,3-thiazoles. The synthesis of 2-hydroxy-5-(2-methylthiazol-4-yl)benzamide has been reported with a 61% yield from the Hantzsch cyclization of α-bromo-ketone (compound 2) and thioacetamide in refluxing ethanol. farmaciajournal.com

Table 4: Hantzsch Synthesis of Benzamide-Thiazole Derivatives

| α-Halocarbonyl Compound | Thioamide/Thiourea Component | Solvent/Conditions | Product | Yield | Reference |

| 5-(Bromoacetyl) salicylamide | Thiourea | Absolute Ethanol | 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxy benzamide | - | researchgate.netnih.gov |

| 5-(Bromoacetyl) salicylamide | Thioformamide | Absolute Ethanol | 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide | - | researchgate.netnih.gov |

| Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | - | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide | 88% | nih.govmdpi.com |

| α-bromo-ketone derivative of salicylamide | Thioacetamide | Ethanol, Reflux | 2-hydroxy-5-(2-methylthiazol-4-yl)-benzamide | 61% | farmaciajournal.com |

| 2-Bromoacetylpyridine hydrobromide | N-substituted thioureas | - | N-2 aryl-4-(2-pyridinyl)-1,3-thiazol-2-amines | - | nih.gov |

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of novel, environmentally benign synthetic methodologies for thiazole derivatives, including those linked to benzamides. These green chemistry approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researcher.liferesearchgate.netbepls.com

Key green strategies that have been successfully applied to thiazole synthesis include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. researchgate.netbepls.commdpi.com It has been used for the solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and in one-pot, three-component syntheses of various thiazole scaffolds. mdpi.commdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions. researchgate.netbepls.com It has been used in conjunction with reusable catalysts for the synthesis of Hantzsch thiazole derivatives. researchgate.net

Use of Green Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with greener alternatives like water or ethanol-water mixtures. researchgate.netbepls.combenthamdirect.com Furthermore, reusable, non-toxic catalysts, such as silica-supported tungstosilicic acid or magnetic NiFe₂O₄ nanoparticles, are being employed to facilitate reactions and simplify product purification. acs.orgresearchgate.net

One-Pot, Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is inherently more efficient and produces less waste than multi-step syntheses. acs.orgnih.govbenthamdirect.com A one-pot, three-component reaction of 3-aminopyridine-2-thiol, diethyl phthalate, and anilines in an ethanol/water mixture has been used to create novel thiazolepyridine conjugated benzamides. benthamdirect.com

Catalyst-Free and Solvent-Free Conditions: In some cases, reactions can be performed without any solvent or catalyst, particularly under microwave irradiation, representing an ideal green synthetic protocol. researchgate.netbepls.commdpi.com

These modern approaches are not only environmentally advantageous but also offer benefits in terms of scalability, cost-effectiveness, and ease of purification, making them highly attractive for the synthesis of complex molecules like Benzamide, 2-hydroxy-N-5-thiazolyl- and its derivatives. researcher.liferesearchgate.net

Table 5: Green Synthetic Approaches for Thiazole Derivatives

| Green Approach | Specific Method | Reactants/Catalyst | Product Type | Reference |

| Microwave Irradiation | Solvent-free cycloaddition | N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide, Aldehydes | N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | researchgate.netmdpi.com |

| Microwave Irradiation | One-pot, three-component reaction | Acetyl pyrazole, Thiosemicarbazide, Hydrazonoyl halides | Pyrazole-based thiazoles | nih.gov |

| Green Catalyst | One-pot, multicomponent reaction | α-halo carbonyl compound, Thiosemicarbazide, Anhydrides / NiFe₂O₄ nanoparticles | Thiazole scaffolds | acs.org |

| Green Solvent | One-pot, three-component reaction | 3-Aminopyridine-2-thiol, Diethyl phthalate, Anilines / HCl | N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides | benthamdirect.comresearchgate.net |

| Ultrasound Irradiation | One-pot, multicomponent reaction | 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Benzaldehydes / Silica supported tungstosilicic acid | Hantzsch thiazole derivatives | researchgate.net |

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of a related compound, 2-hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, characteristic IR peaks were observed at 1680 cm⁻¹ for the amide C=O stretching and 1520 cm⁻¹ for the nitro group. For other benzamide derivatives, the C=O stretching vibration is typically found in the range of 1682 cm⁻¹. ijpbs.com Aromatic C-H stretching vibrations are observed around 3069-3073 cm⁻¹, while C=C aromatic stretching appears near 1520 cm⁻¹. ijpbs.com The presence of a thiazole ring is indicated by a C=N stretching vibration around 1620 cm⁻¹. ijpbs.com In some cases, an intramolecular hydrogen bond can influence the N-H stretching vibration, leading to a strong absorption. conicet.gov.ar

Table 1: Key IR Spectral Data for Benzamide Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretching | 1680-1682 | ijpbs.com |

| Nitro Group | Stretching | 1520 | |

| Aromatic C-H | Stretching | 3069-3073 | ijpbs.com |

| Aromatic C=C | Stretching | 1520 | ijpbs.com |

| Thiazole C=N | Stretching | 1620 | ijpbs.com |

| Thiazole S-CH | Stretching | 680 | ijpbs.com |

FT-Raman Spectroscopy for Structural Characterization

Fourier Transform Raman (FT-Raman) spectroscopy complements IR spectroscopy by providing information on non-polar bonds and skeletal vibrations. For Tizoxanide, a related nitro-thiazolyl benzamide, FT-Raman spectra were recorded in the 4000-200 cm⁻¹ range, and the data were consistent with the crystal structure determined by X-ray crystallography. conicet.gov.arscience.gov In studies of other benzamide derivatives, FT-Raman spectroscopy has been used to analyze vibrational modes, with the data often supported by theoretical calculations. esisresearch.org The technique is particularly useful for examining the charge transfer interactions through π-conjugated systems. esisresearch.org

Diffuse Fourier Transform Infrared (DRIFT) Spectroscopy

Diffuse Fourier Transform Infrared (DRIFT) spectroscopy is a powerful technique for analyzing solid samples with minimal preparation. nju.edu.cn It has been successfully employed to characterize Tizoxanide, a compound structurally similar to Benzamide, 2-hydroxy-N-5-thiazolyl-. conicet.gov.arscience.gov The DRIFT spectra, recorded between 3600 and 500 cm⁻¹, were in agreement with the structural data obtained from X-ray crystallography, confirming the molecular structure in the solid state. conicet.gov.arscience.gov This technique is particularly advantageous as it allows for the analysis of samples in their native form, avoiding potential structural changes that can occur with other sample preparation methods. nju.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms. rsc.org

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 2-hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, run in DMSO-d₆, a singlet for the hydroxyl proton (-OH) appears at δ 11.64 ppm. The aromatic protons of the benzamide ring are observed as a doublet at δ 8.09 ppm (J = 8.0 Hz), and the thiazole protons resonate as a doublet at δ 7.91 ppm (J = 8.0 Hz). For other substituted benzamides, the amide proton typically appears as a singlet around δ 8.61 ppm. ijpbs.com Aromatic protons generally resonate in the range of δ 7.0-8.0 ppm. ijpbs.com

Table 2: ¹H NMR Spectral Data for a Benzamide, 2-hydroxy-N-5-thiazolyl- Analog

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| -OH | 11.64 | s | - | |

| Aromatic protons | 8.09 | d | 8.0 | |

| Thiazole protons | 7.91 | d | 8.0 | |

| Amide proton | 8.61 | s | - | ijpbs.com |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For a series of 2-hydroxy-N-(dioxospiro[indoline-thiazolidin]-yl) benzamides, the carbonyl carbon of the amide group resonates around δ 168.2-168.8 ppm. ijpbs.com The carbons of the aromatic ring typically appear in the range of δ 115-141 ppm. ijpbs.com The carbon attached to the hydroxyl group is found around δ 159.4 ppm. ijpbs.com The thiazolidine ring carbons show signals at approximately δ 32.4 and δ 85.8 ppm. ijpbs.com These chemical shifts are consistent with the expected electronic environments of the carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for a Benzamide, 2-hydroxy-N-5-thiazolyl- Analog

| Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=O (Amide) | 168.2-168.8 | ijpbs.com |

| C-OH (Aromatic) | 159.4 | ijpbs.com |

| Aromatic Carbons | 115.2-141.1 | ijpbs.com |

| Thiazolidine C-S | 32.4 | ijpbs.com |

| Thiazolidine C-N | 85.8 | ijpbs.com |

Solid-State NMR Techniques

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to study the structure, dynamics, and interactions of molecules in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides detailed information about the local chemical environment, conformational polymorphs, and intermolecular packing in a crystalline or amorphous solid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. By ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While experimental GC-MS data for Benzamide, 2-hydroxy-N-5-thiazolyl- is not prominently featured in the literature, a predicted GC-MS spectrum for the related compound 2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Tizoxanide) is available, illustrating the expected output of such an analysis. drugbank.com This technique would provide a retention time for the compound as it passes through the GC column and a mass spectrum of the molecule and its fragments upon ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a liquid mobile phase before mass analysis. It is particularly useful for less volatile or thermally fragile molecules. The molecular formula for Benzamide, 2-hydroxy-N-5-thiazolyl- is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol . In LC-MS analysis, this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Several studies on related benzamide derivatives utilize LC-MS to confirm the mass of synthesized products. drugbank.comnanobioletters.com

Table 1: Expected LC-MS Molecular Ion Peaks for Benzamide, 2-hydroxy-N-5-thiazolyl-

| Ion Species | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₉N₂O₂S]⁺ | 221.04 |

This table presents theoretical values calculated based on the compound's molecular formula.

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. For Benzamide, 2-hydroxy-N-5-thiazolyl- (C₁₀H₈N₂O₂S), HRMS is crucial for confirming its composition. Research on analogous compounds, such as N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide, demonstrates the power of this technique by comparing the calculated exact mass with the experimentally found mass, often with a difference of less than 5 ppm. mdpi.com

Table 2: Illustrative HRMS Data for a Related Thiazole Derivative

| Compound Name | Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |

|---|

This table uses data from a related compound to exemplify the high accuracy of HRMS analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. Numerous studies on novel benzamide and thiazole derivatives report these values as a standard part of their characterization. ijpbs.com

Table 3: Theoretical Elemental Composition of Benzamide, 2-hydroxy-N-5-thiazolyl-

| Element | Symbol | Atomic Weight | Count | Mass | Mass Percent |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.53% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.66% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.72% |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.56% |

This table presents the calculated theoretical elemental percentages for the compound C₁₀H₈N₂O₂S.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for Benzamide, 2-hydroxy-N-5-thiazolyl- itself has not been reported, detailed crystallographic data exists for closely related compounds, such as 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. researchgate.net The analysis of this analogue provides significant insight into the likely structural features of the target compound. In the reported structure, the central amide group is essentially planar, and it forms distinct dihedral angles with the thiazole and benzene (B151609) rings. researchgate.net The molecules in the crystal are linked by N—H⋯O hydrogen bonds, creating chains, which are further connected by weak C—H⋯O interactions to form a two-dimensional network. researchgate.netnih.gov This type of detailed structural information is vital for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 4: Crystallographic Data for the Related Compound 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆N₄O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6949 (2) |

| b (Å) | 12.4192 (2) |

| c (Å) | 9.8763 (2) |

| β (°) | 94.948 (1) |

| Volume (ų) | 1184.70 (4) |

| Z | 4 |

Data sourced from Moreno-Fuquen et al. (2014). researchgate.net

Computational and Theoretical Investigations of Benzamide, 2 Hydroxy N 5 Thiazolyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. esisresearch.org This method is effective for determining the optimized molecular geometry and electronic properties of molecules like Benzamide (B126), 2-hydroxy-N-5-thiazolyl-. mdpi.com Calculations are often performed using hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines exact exchange from Hartree-Fock theory with exchange and correlation from other sources. rjptonline.orgdergipark.org.tr

By minimizing the energy with respect to all geometrical parameters, DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. esisresearch.org For benzamide-type structures, DFT calculations can reveal key structural features, such as the planarity of the molecule and the orientation of the amide group relative to the aromatic ring, which can be influenced by repulsive interactions between atoms. rjptonline.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO represents the ability to donate an electron, making it the site for electrophilic attack, while the LUMO represents the ability to accept an electron, indicating the site for nucleophilic attack. nih.govirjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. researchgate.net This energy gap is a key factor in analyzing charge transfer interactions within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital Parameters The following data is representative of typical DFT calculation outputs for similar heterocyclic benzamide structures.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.0 to 5.0 |

Global Reactivity Descriptor Parameters

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide insight into the molecule's stability and reactivity tendencies. dergipark.org.tr

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2. dergipark.org.trirjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. It is calculated as S = 1 / 2η. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors Values are derived from typical HOMO/LUMO energies for illustrative purposes.

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.0 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.25 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 |

| Chemical Softness (S) | S = 1 / 2η | 0.22 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 4.01 |

Fukui Functions for Reactivity Prediction

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying specific atomic sites prone to electrophilic or nucleophilic attack. repositorioinstitucional.mx The condensed Fukui function is calculated for each atom in the molecule.

fk+: For nucleophilic attack (measures reactivity upon gaining an electron). The site with the highest fk+ value is the most likely to be attacked by a nucleophile. repositorioinstitucional.mx

fk-: For electrophilic attack (measures reactivity upon losing an electron). The site with the highest fk- value is the most susceptible to attack by an electrophile. repositorioinstitucional.mxsemanticscholar.org

This analysis allows for a detailed prediction of how Benzamide, 2-hydroxy-N-5-thiazolyl- will interact with other reagents, guiding synthetic chemistry and mechanism studies. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In benzamide derivatives, these are typically located around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential. nih.gov

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the quantitative data from Fukui functions and global reactivity descriptors.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation and intermolecular interactions. nih.gov NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a technique that reveals these interactions in real space.

The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. nih.gov Regions of low density and low RDG correspond to non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes with large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces): Appear as spikes with values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Appear as spikes with large positive values of sign(λ₂)ρ.

This analysis provides a detailed map of the stabilizing and destabilizing non-covalent forces within Benzamide, 2-hydroxy-N-5-thiazolyl-, which is essential for understanding its crystal packing and interactions with biological macromolecules. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at an atomic level. mdpi.com

In a typical docking study involving Benzamide, 2-hydroxy-N-5-thiazolyl-, the compound is treated as a flexible ligand that can adopt various conformations within the binding site of a target protein. mdpi.com The simulation aims to find the pose with the lowest binding energy, which corresponds to the most stable ligand-receptor complex. dergipark.org.tr

The results of a docking study are usually presented as a docking score or binding energy (often in kcal/mol) and a detailed view of the interactions formed. dergipark.org.tr Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. Identifying these interactions is crucial for understanding the specificity and potency of the ligand. mdpi.com

Table 3: Representative Molecular Docking Results This table illustrates a typical output format for a docking study against a hypothetical protein target.

| Parameter | Value/Description |

| Protein Target | Example: Human Carbonic Anhydrase II |

| Binding Energy | -8.5 kcal/mol |

| Inhibition Constant (Ki) | 250 nM (predicted) |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

| Types of Interactions | Hydrogen bond with Thr199; π-π stacking with His96; Coordination with Zn²⁺ ion via thiazole (B1198619) nitrogen |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein interactions. While specific MD simulation studies focusing exclusively on Benzamide, 2-hydroxy-N-5-thiazolyl- are not extensively detailed in the reviewed literature, research on closely related N-(thiazol-2-yl)benzamide and other benzamide derivatives provides valuable insights into the compound's likely conformational dynamics and binding stability. tandfonline.comnih.gov

Computational studies on N-(thiazol-2-yl)benzamide reveal that its conformation is influenced by interactions between the amide oxygen and the thiazole sulfur atoms, as well as attractive dipole-dipole interactions between the amide N-H group and the thiazole nitrogen atom. researchgate.netscispace.com These interactions play a significant role in determining the preferred spatial arrangement of the molecule. For benzamide derivatives, MD simulations have been employed to analyze the stability of protein-ligand complexes, often revealing stable binding modes over the course of the simulation. nih.gov Such studies typically measure parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. mdpi.com For related benzamide structures, these values often indicate that the ligand remains stably bound within the target protein's active site, suggesting that Benzamide, 2-hydroxy-N-5-thiazolyl- would likely exhibit stable binding in relevant biological targets. nih.govmdpi.com

| Parameter | Description | Typical Findings for Related Compounds |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. Lower, stable values indicate stability. | Complexes often show stable RMSD values, indicating the ligand does not dissociate from the binding pocket. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Analysis can reveal which parts of the protein or ligand are flexible or rigid during the interaction. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds are key indicators of strong and stable binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding of a ligand to a protein, providing a quantitative measure of binding affinity. | Used to rank and compare the binding affinities of different ligands to a target protein. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to assess its potential as a therapeutic agent. In silico methods are frequently used to predict these pharmacokinetic parameters. For Benzamide, 2-hydroxy-N-5-thiazolyl- and related derivatives, several computational studies have been conducted to evaluate their drug-likeness and ADME profiles. nih.govresearchgate.net

These studies often involve assessing compliance with established guidelines such as Lipinski's Rule of Five and Veber's Rule. Compounds that adhere to these rules are generally considered to have a higher probability of being orally bioavailable. For instance, studies on 2-hydroxy benzothiazole-based derivatives show that they generally comply with Lipinski's rule, indicating good drug-likeness properties. nih.govresearchgate.net Furthermore, many of these compounds are predicted to have good intestinal absorption, with some showing in silico absorption percentages of over 70%. nih.gov The physicochemical properties of N-(thiazol-2-yl)benzamide derivatives have also been investigated using in silico methods to predict their suitability as drug candidates. nih.gov These computational predictions are vital for prioritizing compounds for further experimental testing.

| ADME Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Molecular Weight | ~220.25 g/mol | Complies with Lipinski's Rule (<500), suggesting good absorption and permeation. nih.gov |

| LogP (Lipophilicity) | Predicted XlogP of 2.3 | Falls within the ideal range for drug-likeness (<5), indicating a balance between solubility and permeability. uni.lu |

| Hydrogen Bond Donors | 2 (from -OH and -NH groups) | Meets Lipinski's criteria (≤5), contributing to favorable membrane permeability. |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, N and S in thiazole ring) | Within Lipinski's limit (≤10), important for receptor binding and solubility. |

| Human Intestinal Absorption | Predicted to be high for similar structures. nih.gov | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Generally predicted to be low for this class of compounds. | Indicates a lower likelihood of central nervous system side effects. |

Exploration of Nonlinear Optical Characteristics

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). Benzothiazole (B30560) and related heterocyclic compounds have been investigated as promising candidates for NLO materials due to their favorable electronic and optical properties. mdpi.com

The NLO properties of molecules like Benzamide, 2-hydroxy-N-5-thiazolyl- arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. In this molecule, the hydroxyl group (-OH) on the benzamide ring acts as an electron donor, while the thiazole ring can function as part of the π-bridge or as an acceptor. Computational studies on similar structures, such as thiazolidine (B150603) amides and salicylaldehyde-based thiosemicarbazones, have shown significant first hyperpolarizability (βtot) values, suggesting a strong NLO response. researchgate.netacs.org The presence of electron-rich heterocycles like thiazole is known to enhance polarizability and contribute to good molecular optical nonlinearities. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict these NLO properties and guide the design of new materials with enhanced performance.

| Compound Class | Property | Reported Value (a.u.) | Computational Method |

|---|---|---|---|

| Thiazolidine Amides | First Hyperpolarizability (βtot) | Up to 1546.58 | Quantum Chemical Calculations researchgate.net |

| Salicylaldehyde Thiosemicarbazones | First Hyperpolarizability (βtot) | Up to 557.085 | DFT acs.org |

| Benzimidazole-based Chromophores | Molecular Optical Nonlinearities | Reported as "good" | Experimental and Theoretical researchgate.net |

| Benzothiazole-based Dyes | Hyperpolarizability (β) | Studied for D-π-A-A configuration | Quantum Chemical Approach |

Pharmacological Profile and Biological Activities of Benzamide, 2 Hydroxy N 5 Thiazolyl and Analogs

Antimicrobial Activity

The antimicrobial potential of Benzamide (B126), 2-hydroxy-N-5-thiazolyl- and its analogs has been evaluated against a variety of bacterial and fungal pathogens. These studies have revealed a spectrum of activity that is notably potent against certain classes of microorganisms.

Antibacterial Spectrum and Potency against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Research has demonstrated that analogs of Benzamide, 2-hydroxy-N-5-thiazolyl-, such as Nitazoxanide (B1678950) (NTZ) and its active metabolite Tizoxanide, exhibit activity against Gram-positive bacteria. For instance, NTZ has shown inhibitory effects on various staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) typically ranging from 8 to 16 μg/ml. nih.gov One study found the MICs of nitazoxanide for 34 clinical isolates of S. aureus, including 12 methicillin-resistant strains, to be in the range of 2 to 4 mg/liter. nih.gov Tizoxanide, however, was reported to be ineffective against these strains in the same study. nih.gov

In other studies, newly synthesized derivatives of nitazoxanide have shown enhanced potency. For example, certain derivatives displayed higher antibacterial potency than NTZ against all screened strains, with one derivative, 5n, being more potent against S. aureus with a MIC of 0.87 μM. researchgate.net Another study highlighted a thiazolidinone derivative, TD-H2-A, which demonstrated obvious antimicrobial activity against S. aureus and Bacillus subtilis, among other Gram-positive bacteria. nih.gov The MIC values of TD-H2-A against different S. aureus strains were found to be between 6.3 and 25.0 µg/mL. researchgate.net

Furthermore, some synthesized thiazole (B1198619) Schiff base derivatives have shown remarkable activity. Compounds (2d) and (2n) from one study produced significantly high zones of inhibition against B. subtilis (48.3 ± 0.6 mm and 45.3 ± 0.6 mm, respectively), far exceeding that of the standard ceftriaxone (B1232239) (20.0 ± 1.0 mm). plos.org Additionally, certain 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides have demonstrated moderate antibacterial activity against two Gram-positive bacteria. researchgate.net

Table 1: Antibacterial Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Gram-Positive Bacteria

| Compound/Analog | Bacterium | Activity | Source(s) |

|---|---|---|---|

| Nitazoxanide (NTZ) | Staphylococcus aureus | MIC: 2-4 mg/liter | nih.gov |

| Nitazoxanide (NTZ) | Staphylococcal species (incl. MRSA) | MIC: 8-16 μg/ml | nih.gov |

| Tizoxanide | Staphylococcus aureus | Ineffective | nih.gov |

| Derivative 5n | Staphylococcus aureus | MIC: 0.87 μM | researchgate.net |

| Thiazolidinone derivative TD-H2-A | Staphylococcus aureus | MIC: 6.3–25.0 µg/mL | researchgate.net |

| Schiff base derivative (2d) | Bacillus subtilis | Zone of Inhibition: 48.3 ± 0.6 mm | plos.org |

| Schiff base derivative (2n) | Bacillus subtilis | Zone of Inhibition: 45.3 ± 0.6 mm | plos.org |

Antibacterial Spectrum and Potency against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

In contrast to their activity against Gram-positive bacteria, Benzamide, 2-hydroxy-N-5-thiazolyl- analogs generally exhibit poor activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Studies on Nitazoxanide have indicated a lack of significant activity against members of the Enterobacteriaceae family and Pseudomonas species under aerobic conditions. nih.gov

However, some novel derivatives have shown promise. For instance, certain newly synthesized azo-thiazole derivatives demonstrated improved antibacterial potency against E. coli and P. aeruginosa when compared to the parent compounds. rsc.org One derivative, compound 5j, was found to be more potent against P. aeruginosa than the standard drug ciprofloxacin. researchgate.net Another study on thiazole Schiff base derivatives found that compounds with a furan (B31954) ring were more notable in their antibacterial potency. plos.org Specifically, compounds 2d (p-nitro) and 2f (o-chloro) were found to be the most potent against E. coli, while compounds 2c (p-chloro), 2g (4-OH,-OCH3), 3b (p-hydroxy), and 3e (o-hydroxy) were extremely potent against P. aeruginosa. dergipark.org.tr

Table 2: Antibacterial Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Gram-Negative Bacteria

| Compound/Analog | Bacterium | Activity | Source(s) |

|---|---|---|---|

| Nitazoxanide (NTZ) | Enterobacteriaceae, Pseudomonas spp. | Poor activity | nih.gov |

| Azo-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Improved potency | rsc.org |

| Derivative 5j | Pseudomonas aeruginosa | More potent than ciprofloxacin | researchgate.net |

| Schiff base derivative (2d) | Escherichia coli | Potent activity | dergipark.org.tr |

| Schiff base derivative (2f) | Escherichia coli | Potent activity | dergipark.org.tr |

| Schiff base derivative (2c) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |

| Schiff base derivative (2g) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |

| Schiff base derivative (3b) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |

| Schiff base derivative (3e) | Pseudomonas aeruginosa | Extremely potent | dergipark.org.tr |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Penicillium italicum)

A significant aspect of the pharmacological profile of Benzamide, 2-hydroxy-N-5-thiazolyl- analogs is their antifungal activity. A study focused on the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives specifically screened these compounds for their antifungal properties. researchgate.net The research highlighted that these compounds were evaluated against fungal strains, indicating their potential as antifungal agents. researchgate.net

Among the synthesized derivatives, some showed slight antifungal activity against Candida albicans. researchgate.net Other research on thiazole derivatives has also pointed to their potential against various fungal pathogens. For instance, certain thiazolyl thiazolidine-2,4-dione derivatives were found to be moderately potent against C. albicans. heteroletters.org

In a broader search for antifungal agents from natural sources, compounds isolated from Acrocarpospora punica and the fungus Monascus purpureus displayed moderate antifungal activities against Aspergillus niger, Penicillium italicum, and Candida albicans. dergipark.org.trasm.orgdntb.gov.ua While not direct analogs of Benzamide, 2-hydroxy-N-5-thiazolyl-, these findings underscore the potential of diverse chemical structures in combating fungal infections. One study on endophytic fungi found that an Aspergillus sp. and its extract exhibited good activity against C. albicans. frontiersin.org

Table 3: Antifungal Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs and Other Compounds

| Compound/Analog | Fungus | Activity | Source(s) |

|---|---|---|---|

| 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides | Fungal strains | Screened for antifungal activity | researchgate.net |

| 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides | Candida albicans | Slight antifungal activity | researchgate.net |

| Thiazolyl thiazolidine-2,4-dione derivatives | Candida albicans | Moderately potent | heteroletters.org |

| Acrocarposporins A–E (from Acrocarpospora punica) | Aspergillus niger, Penicillium italicum, Candida albicans | Moderate antifungal activities | dergipark.org.trasm.org |

| Monascuspurins A–E (from Monascus purpureus) | Aspergillus niger, Penicillium italicum, Candida albicans | Moderate antifungal activities | dntb.gov.ua |

| Aspergillus sp. extract | Candida albicans | Good activity | frontiersin.org |

Antiviral Activity

The antiviral properties of Benzamide, 2-hydroxy-N-5-thiazolyl- analogs, particularly Nitazoxanide (NTZ) and its active metabolite Tizoxanide, are well-documented and represent a significant area of their therapeutic potential.

Broad-Spectrum Antiviral Potential (e.g., against RNA and DNA viruses)

Nitazoxanide and Tizoxanide have demonstrated a broad-spectrum of antiviral activity, effectively inhibiting the replication of a variety of RNA and DNA viruses in vitro. nih.gov This wide range of activity suggests a mechanism that may target host-cell pathways rather than specific viral components. plos.org The antiviral activity of thiazolides has been reported against several virus families. nih.gov Research has shown that NTZ possesses potent activity against influenza A, hepatitis B and C, and coronaviruses. researchgate.net The discovery of its antiviral properties occurred during its use in treating cryptosporidiosis in AIDS patients. researchgate.netmedchemexpress.com

The mechanism of action of these thiazolides is believed to be at the post-translational level, interfering with the proper processing of certain viral glycoproteins, which in turn hinders the formation of mature viral particles. nih.gov

Activity against Specific Viruses (e.g., Rotavirus, Influenza Virus, Hepatitis B Virus)

Clinical and in vitro studies have confirmed the efficacy of Nitazoxanide and its analogs against specific viruses.

Rotavirus: Nitazoxanide has been shown to be effective in reducing the clinical symptoms in pediatric patients with severe rotavirus infection. nih.gov It has also been shown to be effective in treating rotavirus gastroenteritis in young children. nih.gov

Influenza Virus: Tizoxanide, the active metabolite of NTZ, has been documented to possess potent anti-influenza A activity that is independent of the viral strain and host-cell type. plos.org It was effective in inhibiting influenza A virus replication at submicromolar concentrations in various human cell lines. plos.org The 50% effective concentration (EC50) for Tizoxanide against influenza A virus was reported to be as low as 0.3 μg/ml. plos.org

Hepatitis B Virus (HBV): Thiazolides have shown antiviral activity against Hepatitis B virus. plos.org A range of thiazolides, specifically 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been synthesized and evaluated for their activity against HBV replication. heteroletters.org

Table 4: Antiviral Activity of Benzamide, 2-hydroxy-N-5-thiazolyl- Analogs against Specific Viruses

| Compound/Analog | Virus | Activity | Source(s) |

|---|---|---|---|

| Nitazoxanide (NTZ) | Rotavirus | Effective in reducing clinical symptoms | nih.govnih.gov |

| Tizoxanide | Influenza A Virus | Potent activity (EC50 = 0.3 μg/ml) | plos.org |

| Thiazolides | Hepatitis B Virus (HBV) | Active against HBV replication | plos.orgheteroletters.org |

Anticancer and Antiproliferative Activity

The anticancer and antiproliferative potential of Benzamide, 2-hydroxy-N-5-thiazolyl- and its analogs have been investigated against a range of human cancer cell lines. Thiazole and benzamide moieties are recognized as important pharmacophores in the development of novel anticancer agents. mdpi.comnih.gov

Activity against Various Cancer Cell Lines

Derivatives of thiazole and benzamide have demonstrated significant cytotoxic effects against numerous cancer cell lines. While specific data for Benzamide, 2-hydroxy-N-5-thiazolyl- is limited, studies on its analogs provide valuable insights into its potential anticancer activity.

For instance, a series of novel N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. tandfonline.com Several of these compounds exhibited potent activity, with some showing greater efficacy than the standard drug, etoposide. tandfonline.com Specifically, one of the most active compounds displayed IC50 values of 0.95 ± 0.063 µM against MCF-7, 1.32 ± 0.16 µM against A549, and 1.24 ± 0.10 µM against HepG2. tandfonline.com

In another study, novel benzamide-thiazolyl-chalcone compounds were synthesized and screened against a panel of cancer cell lines including breast (MCF-7, MDA-MB-231), colon (Caco-2), and lung (A549, H1299) cancer cell lines. researchgate.net Two compounds, (E)‐N‐(5‐(3‐(4‐hydroxyphenyl)‐3‐oxoprop‐1‐en‐1‐yl)thiazol‐2‐yl)benzamide and (E)‐N‐(5‐(3‐(4‐methoxyphenyl)‐3‐oxoprop‐1‐en‐1‐yl)thiazol‐2‐yl)benzamide, demonstrated potent anti-proliferative activity against MCF-7 and colon cancer cell lines with IC50 values of 44.00 μM and 58.88 μM, respectively. researchgate.net

Furthermore, research on indanone-based thiazolyl hydrazone derivatives has shown significant cytotoxicity against p53 mutant colorectal cancer cell lines such as HT-29 and COLO 205, with IC50 values as low as 0.44 µM and 0.98 µM, respectively. nih.gov Benzimidazole (B57391) derivatives have also been evaluated against HCT-116 and MCF-7 cell lines, with some compounds showing high cytotoxic activity with IC50 values of 8.86±1.10 μg/mL against MCF-7 and 16.18±3.85 μg/mL against HCT-116. waocp.org

The table below summarizes the reported anticancer activities of various analogs.

Selective Cytotoxicity to Cancer Cells vs. Normal Cells

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal, healthy cells. ijcrt.org Studies on analogs of Benzamide, 2-hydroxy-N-5-thiazolyl- suggest a potential for such selectivity.

In a study involving novel N-(thiazol-2-yl)benzamides of quinoxaline, the most potent anticancer compounds were tested for their cytotoxicity against a normal breast cell line (MCF-10A). tandfonline.com These compounds did not exhibit significant cytotoxicity towards the normal cells, with IC50 values above 85 µM for all tested compounds, indicating a high degree of selectivity for cancer cells. tandfonline.com

Similarly, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their selectivity. mdpi.com The most active compounds were tested on non-tumorigenic breast epithelial cell lines (MCF-10A) and were found to be selective towards cancer cells, as they did not exhibit cytotoxicity (GI50 >100 μM) on the normal cells. mdpi.com One compound, in particular, showed almost three times more selectivity for MCF-7 cancer cells compared to the MCF-10A normal breast epithelial cells. mdpi.com

Furthermore, a study on novel benzamide-thiazolyl-chalcone compounds reported that all synthesized compounds exhibited no significant cytotoxicity to normal fibroblast cells. researchgate.net

Anti-inflammatory Activity

Thiazole derivatives have been widely investigated for their anti-inflammatory properties. rasayanjournal.co.inresearchgate.net The anti-inflammatory activity of these compounds is often evaluated using in vitro methods such as the albumin denaturation assay and the human red blood cell (HRBC) membrane stabilization method. ijcrt.orgrasayanjournal.co.in

A study on a series of 2,4-disubstituted thiazole derivatives demonstrated significant anti-inflammatory activity in the albumin denaturation assay. rasayanjournal.co.in For example, 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide and 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide showed better anti-inflammatory activity at concentrations of 800 µg/ml and 1600 µg/ml when compared to the standard drug, diclofenac (B195802) sodium. rasayanjournal.co.in Another compound, 2-(2,3-dimethyl phenylamino)-N-(4-(4-hydroxyphenyl) thiazol-2-yl) benzamide, also exhibited good anti-inflammatory activity at various concentrations. rasayanjournal.co.in

The table below presents the percentage inhibition of protein denaturation by some thiazole analogs.

Antioxidant Activity (e.g., DPPH method)

The antioxidant potential of chemical compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com

Studies on analogs of Benzamide, 2-hydroxy-N-5-thiazolyl- have revealed significant antioxidant properties. For instance, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were evaluated for their antioxidant activity. nih.govmdpi.com One particular derivative, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, exhibited strong antioxidant activity by scavenging DPPH radicals. nih.gov This activity is attributed to the presence of hydroxyl groups on the benzylidene ring, which can readily donate a hydrogen atom to stabilize the radical. mdpi.com

Enzyme Inhibition Studies

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for the development of agents for treating hyperpigmentation disorders. nih.govresearchgate.net Several thiazole and benzamide derivatives have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov

A study on a series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core demonstrated potent inhibitory activities against mushroom tyrosinase, with IC50 values lower than the standard inhibitor, kojic acid (IC50 value of 16.8320 ± 1.1600 μM). nih.gov Kinetic studies revealed that one of the potent compounds acts as a non-competitive inhibitor. nih.gov

In another investigation, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed as tyrosinase inhibitors. mdpi.com Two derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, showed more potent mushroom tyrosinase inhibitory activities than kojic acid. mdpi.com The latter compound was found to be a competitive inhibitor. mdpi.com The position of hydroxyl groups on the benzylidene ring was found to be crucial for the tyrosinase inhibitory activity. mdpi.comnih.gov

The table below shows the tyrosinase inhibitory activity of some thiazole analogs.

Receptor Antagonism Studies

Beyond enzyme inhibition, benzamide derivatives have also been investigated for their ability to antagonize specific receptors.

Thiazole and thiadiazole analogs have been identified as a novel class of adenosine (B11128) receptor antagonists. acs.org Structure-activity relationship studies of N-[4-(2-pyridyl)thiazol-2-yl]benzamides revealed affinities in the micromolar range for adenosine receptors. acs.org A related series of thiadiazolobenzamides yielded even more potent and selective antagonists. For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide showed a Ki value of 7 nM at the adenosine A1 receptor. acs.org These findings indicate that the benzamide moiety, in combination with a thiazole or thiadiazole ring, is a key structural element for adenosine receptor antagonism.

More recently, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A compound library screening led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Further investigation of 61 analogs led to the identification of compounds with even greater inhibitory potency, with IC50 values in the low micromolar range (1–3 μM). nih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective, noncompetitive antagonist, suggesting it acts as a negative allosteric modulator of ZAC. nih.gov This research opens up new avenues for exploring the physiological roles of ZAC using these novel pharmacological tools.

Table 4: Antagonist Properties of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)

| Analog | IC50 (μM) |

|---|---|

| 1 | ~3 |

| 2b | ~2 |

| 3f | ~1.5 |

| 4c | ~2.5 |

| TTFB (5a) | ~1 |

Data represents averaged IC50 values from concentration-inhibition curves. nih.gov